molecular formula C4H12N2 B046682 1,4-diaminobutane CAS No. 110-60-1

1,4-diaminobutane

Cat. No.: B046682
CAS No.: 110-60-1
M. Wt: 88.15 g/mol
InChI Key: KIDHWZJUCRJVML-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Putrescine, a toxic diamine, is known to interact with several targets. These include the putrescine-binding periplasmic protein , ornithine decarboxylase , and S-adenosylmethionine decarboxylase proenzyme . These targets play crucial roles in various biological processes, including the regulation of cell growth, gene expression, and membrane stability .

Mode of Action

Putrescine interacts with its targets in a way that can cause cell necrosis . This mode of action is similar to that of cadaverine, another biogenic amine .

Biochemical Pathways

Putrescine is synthesized biologically via two main pathways, both starting from arginine . The first pathway involves the conversion of arginine to agmatine, catalyzed by the enzyme arginine decarboxylase (ADC). The second pathway involves the conversion of arginine to ornithine, followed by the decarboxylation of ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC) . Recently, a third pathway from citrulline was reported in sesame plants .

Pharmacokinetics

It is known that putrescine can be found in almost all tissues in association with nucleic acids .

Result of Action

Putrescine plays a crucial role in various biological processes. It is involved in the regulation of cell growth, gene expression, and membrane stability . It also plays a key role in plant growth and development, as well as in the tolerance responses to major stresses affecting crop production . In addition, putrescine has been found to promote biofilm formation under certain conditions .

Action Environment

The action of putrescine can be influenced by environmental factors. For instance, exogenous putrescine has been found to act as a switch-like distributor affecting microorganism pH stress, thus promoting biofilm formation under acid conditions while inhibiting it under alkaline conditions . This suggests that the action, efficacy, and stability of putrescine can be significantly influenced by the pH of the environment .

Biochemical Analysis

Properties

IUPAC Name

butane-1,4-diamine
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InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KIDHWZJUCRJVML-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN
Source PubChem
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Molecular Formula

C4H12N2
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DSSTOX Substance ID

DTXSID4041107
Record name Putrescine
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Molecular Weight

88.15 g/mol
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Physical Description

Colorless liquid with a strong odor like piperidine; mp = 23-24 deg C; [Merck Index] White solid; mp = 26.8 deg C; [EFSA: DAR - Vol. 1] White hygroscopic solid with an odor like amines; mp = 25-28 deg C; [Alfa Aesar MSDS], Solid
Record name Putrescine
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Boiling Point

158.5 °C
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Solubility

Soluble in water with strongly basic reaction, Very soluble in water
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Density

0.877 g/cu cm at 25 °C
Record name Putrescine
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Vapor Pressure

4.12 [mmHg]
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Color/Form

Colorless oil, Colorless crystals, Leaflets

CAS No.

110-60-1
Record name Putrescine
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Melting Point

27.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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